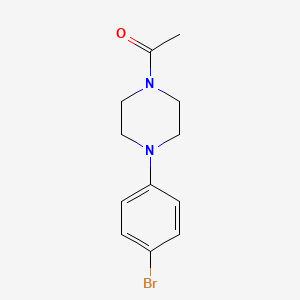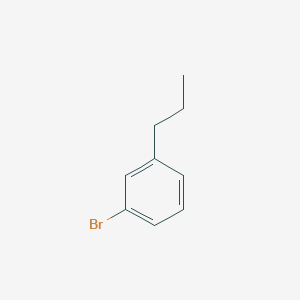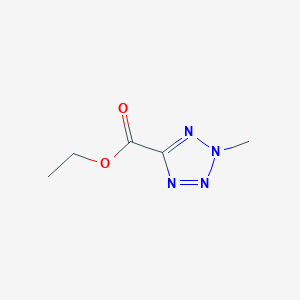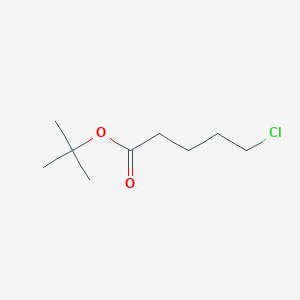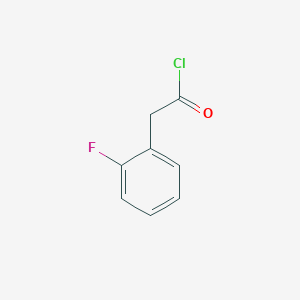
Chlorure de 2-(2-fluorophényl)acétyle
Vue d'ensemble
Description
2-(2-Fluorophenyl)acetyl chloride is an organic compound with the molecular formula C8H6ClFO. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound contains a fluorine atom attached to a phenyl ring, which is further connected to an acetyl chloride group. This structure imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.
Applications De Recherche Scientifique
2-(2-Fluorophenyl)acetyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Medicinal Chemistry: In the development of new drugs and therapeutic agents.
Material Science: In the preparation of functional materials and polymers.
Biological Studies: As a reagent in biochemical assays and studies involving enzyme inhibition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Fluorophenyl)acetyl chloride can be synthesized through several methods. One common method involves the reaction of 2-fluorophenylacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride:
C8H7FO2+SOCl2→C8H6ClFO+SO2+HCl
Another method involves the use of oxalyl chloride (COCl2) as the chlorinating agent. This reaction also proceeds under reflux conditions, producing 2-(2-Fluorophenyl)acetyl chloride along with carbon dioxide (CO2) and carbon monoxide (CO):
C8H7FO2+COCl2→C8H6ClFO+CO2+CO
Industrial Production Methods
In industrial settings, the production of 2-(2-Fluorophenyl)acetyl chloride often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced equipment and controlled reaction conditions. The choice of chlorinating agent and reaction parameters may vary depending on the specific requirements of the production facility.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluorophenyl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, 2-(2-Fluorophenyl)acetyl chloride hydrolyzes to form 2-fluorophenylacetic acid and hydrochloric acid.
Reduction: The compound can be reduced to 2-(2-Fluorophenyl)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Ammonia (NH3): Reacts with 2-(2-Fluorophenyl)acetyl chloride to form 2-(2-Fluorophenyl)acetamide.
Alcohols (ROH): React with the compound to form esters.
Water (H2O): Hydrolyzes the compound to form the corresponding acid.
Major Products Formed
2-(2-Fluorophenyl)acetamide: Formed through reaction with ammonia.
2-(2-Fluorophenyl)acetate esters: Formed through reaction with alcohols.
2-Fluorophenylacetic acid: Formed through hydrolysis.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring the acyl group to form new chemical bonds. This reactivity is utilized in various synthetic transformations, where the compound acts as a key intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluorophenyl)acetyl chloride: Similar structure but with the fluorine atom in the para position.
2-(2-Chlorophenyl)acetyl chloride: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Bromophenyl)acetyl chloride: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
2-(2-Fluorophenyl)acetyl chloride is unique due to the presence of the fluorine atom in the ortho position, which influences its reactivity and chemical properties. The fluorine atom’s electronegativity and size affect the compound’s behavior in various reactions, making it distinct from its analogs with different halogen substitutions.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMKNGTWQNSAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554078 | |
| Record name | (2-Fluorophenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451-81-0 | |
| Record name | 2-Fluorobenzeneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluorophenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluorophenyl)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



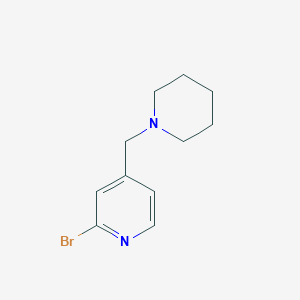

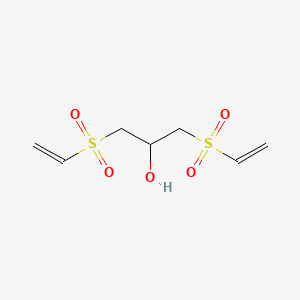

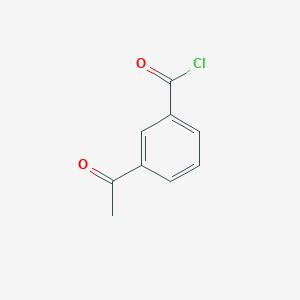

![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B1339704.png)
